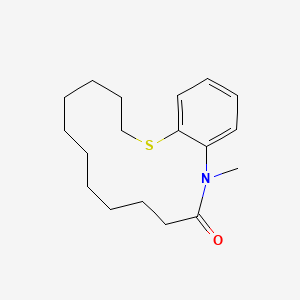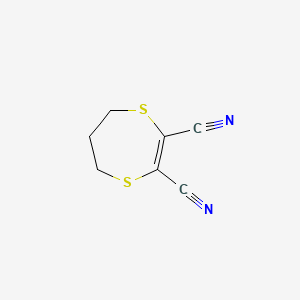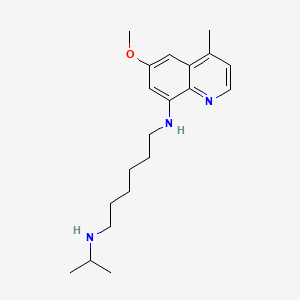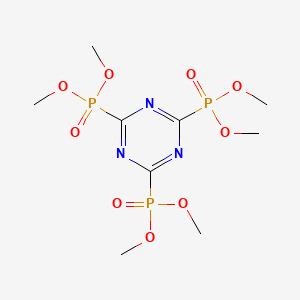
Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester is a chemical compound with the molecular formula C₉H₁₈N₃O₉P₃ and a molecular weight of 405.175 g/mol . This compound is known for its unique structure, which includes a triazine ring substituted with phosphonic acid ester groups. It is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester can be synthesized through the reaction of cyanuric chloride with trimethyl phosphite . The reaction typically involves refluxing the reactants in a suitable solvent such as 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . The reaction conditions must be carefully controlled to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo substitution reactions with primary amines, resulting in the formation of substituted triazine derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phosphonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as primary amines and solvents like 1,4-dioxane or 1,2-dichloroethane are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester groups.
Major Products Formed
Substitution Reactions: Substituted triazine derivatives with various functional groups.
Hydrolysis: Phosphonic acid derivatives.
Applications De Recherche Scientifique
Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester involves its interaction with molecular targets through its phosphonic acid ester groups. These groups can form strong bonds with metal ions and other electrophilic species, making it useful in various catalytic and inhibitory processes
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, P,P’,P’'- (1,3,5-triazine-2,4,6-triyl)tris-, hexamethyl ester
- Hexamethyl 1,3,5-triazine-2,4,6-triyltris(phosphonate)
Uniqueness
Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its stability make it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
903-22-0 |
|---|---|
Formule moléculaire |
C9H18N3O9P3 |
Poids moléculaire |
405.18 g/mol |
Nom IUPAC |
2,4,6-tris(dimethoxyphosphoryl)-1,3,5-triazine |
InChI |
InChI=1S/C9H18N3O9P3/c1-16-22(13,17-2)7-10-8(23(14,18-3)19-4)12-9(11-7)24(15,20-5)21-6/h1-6H3 |
Clé InChI |
MHSPHCZQMJJENS-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C1=NC(=NC(=N1)P(=O)(OC)OC)P(=O)(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


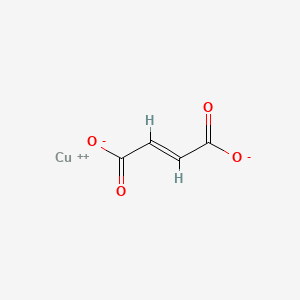
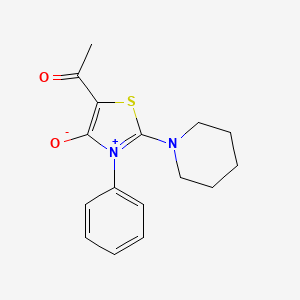
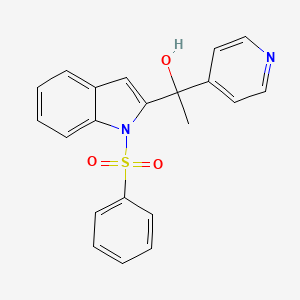
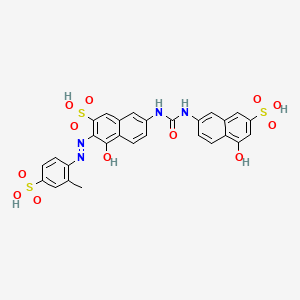

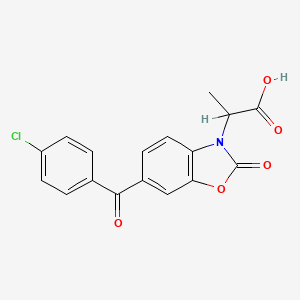
![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)


